(5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone
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Overview
Description
(5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Spirocyclization: The indole derivative undergoes spirocyclization with a piperidine derivative to form the spirocyclic structure.
Chlorination: The spirocyclic compound is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Coupling with Pyridine: The chlorinated spirocyclic compound is coupled with a pyridine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of (5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used in studies related to receptor binding and enzyme inhibition.
Industrial Applications:
Mechanism of Action
The mechanism of action of (5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Spiroindolines: Compounds with similar spirocyclic structures but different substituents.
Indole Derivatives: Compounds with an indole core but lacking the spirocyclic structure.
Pyridine Derivatives: Compounds with a pyridine core but different substituents.
Uniqueness
(5-chlorospiro[2H-indole-3,4’-piperidine]-1-yl)-pyridin-3-ylmethanone is unique due to its combination of a spirocyclic indole structure with a pyridine moiety. This combination imparts distinct chemical and biological properties that are not observed in simpler indole or pyridine derivatives.
Properties
IUPAC Name |
(5-chlorospiro[2H-indole-3,4'-piperidine]-1-yl)-pyridin-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O/c19-14-3-4-16-15(10-14)18(5-8-20-9-6-18)12-22(16)17(23)13-2-1-7-21-11-13/h1-4,7,10-11,20H,5-6,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXXHJXHDZLPCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CN(C3=C2C=C(C=C3)Cl)C(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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